1-(azepan-1-yl)-2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis Applications : One study discusses the synthesis of azepane-fused pyrano[3,2-b]indoles using Lewis acid-catalysed oxa Diels-Alder reactions. This process involves catalytic photooxygenation followed by dehydration, leading to novel tetracyclic azepane-fused pyrano[3,2-b]indoles (Saikumar Banda, A. Villinger, & M. Brasholz, 2023).
Cyclization Research : Another study investigates the regioselectivity of cyclization reactions involving similar compounds, which is crucial in the development of potential drugs. This study utilized various spectroscopic techniques and quantum chemical calculations (L. Perekhoda, H. Yeromina, I. Storozhenko, N. Sheykina, I. V. Krasovskyi, M. Krasovska, & S. A. Demchenko, 2017).
Antimicrobial Activity : A study on the synthesis and characterization of some substituted 1,2,3-triazoles, including their antimicrobial activity, suggests potential applications in the field of medicinal chemistry (Bantwal Shivarama Holla, Manjathuru Mahalinga, Mari Sithambaram Karthikeyan, Boja Poojary, Padiyath Mohammed Akberali, & Nalilu Suchetha Kumari, 2005).
Unexpected Compound Formation : A study on the Nenitzescu Indole Synthesis found an unexpected compound containing condensed azepine rings, highlighting the complexity and unpredictability in chemical reactions involving similar compounds (B. Ivan, M. Caira, & F. Dumitrascu, 2020).
Unique Chemical Structures : Research on the formation of spiro[indoline-3,7′-pyrrolo[1,2-a]azepine] demonstrates the creation of unique chemical structures from multicomponent reactions involving similar compounds, indicative of its potential in synthetic chemistry (Fan Yang, Jing Sun, Hongwu Gao, & Chaoguo Yan, 2015).
Organocatalytic Synthesis : A study on the organocatalytic synthesis of 1,5-disubstituted 4-thio-1,2,3-triazoles and 1,5-disubstituted 1,2,3-triazoles highlights the versatility and wide range of applications of compounds involving similar structures in synthetic and medicinal chemistry (Dhevalapally B. Ramachary, Patoju M. Krishna, Jagjeet Gujral, & G. Reddy, 2015).
properties
IUPAC Name |
1-(azepan-1-yl)-2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-2-25-19(16-13-21-17-10-6-5-9-15(16)17)22-23-20(25)27-14-18(26)24-11-7-3-4-8-12-24/h5-6,9-10,13,21H,2-4,7-8,11-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLKBMVNBMGHAGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)N2CCCCCC2)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.